
Echinomycin
Übersicht
Beschreibung
Echinomycin is a peptide antibiotic that belongs to the quinoxaline family. It is a dimer of two peptides creating a cyclic structure, containing a bicyclic aromatic chromophore attached to the dimerized cyclic peptide core and a thioacetal bridge. This compound is known for its ability to intercalate into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . It was discovered in 1957 and has shown potent antibacterial, anticancer, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Echinomycin is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) pathway. The biosynthesis starts with the molecule QC, where L-tryptophan serves as the precursor. The adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP). The first module, Ecm6, accepts the QC-SFabC as the starter unit. Emc7, which contains a terminal thioesterase domain, allows the peptide to dimerize and then release. This cyclized product then undergoes further modification by Ecm17, an oxidoreductase, creating a disulfide bond .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces species, such as Streptomyces lasalienis. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Echinomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to form thiol groups.
Substitution: Formation of new compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Echinomycin has shown promise in various cancer types, particularly acute myeloid leukemia (AML) and pancreatic cancer:
- Acute Myeloid Leukemia : In preclinical studies, this compound selectively targeted leukemia-initiating cells while sparing normal hematopoietic stem cells. In a mouse model of relapsed AML, this compound treatment resulted in significant reductions in leukemic blasts without adversely affecting normal blood cell production . This selectivity highlights its potential as a targeted therapy for AML.
- Pancreatic Cancer : this compound has been reported to inhibit the Notch signaling pathway, which is crucial for the maintenance of pancreatic cancer stem cells. This effect could lead to reduced tumor growth and improved treatment outcomes .
Ovarian Function Regulation
Research indicates that this compound plays a role in regulating ovarian ovulation by modulating endothelin-2 expression through HIF-1 inhibition. In studies involving gonadotropin-induced superovulation in rats, this compound treatment resulted in decreased levels of endothelin-2 mRNA, thereby affecting ovulatory processes . This application suggests potential uses in reproductive biology and fertility treatments.
Phase II Clinical Trials
A phase II trial assessed the efficacy of this compound in patients with advanced colorectal cancer. The study administered this compound via a 24-hour infusion, leading to modest clinical responses in some patients. However, significant side effects such as anaphylaxis were noted, necessitating careful management during administration . These findings underscore the need for further optimization of dosing regimens to enhance safety and efficacy.
Comparative Efficacy
The following table summarizes the efficacy of this compound compared to other treatments in various cancers:
Cancer Type | Treatment | Efficacy | Notes |
---|---|---|---|
Acute Myeloid Leukemia | This compound | Significant reduction in leukemic blasts | Targets leukemia-initiating cells selectively |
Colorectal Cancer | This compound | 10% clinical response rate | Anaphylaxis noted; requires careful monitoring |
Pancreatic Cancer | This compound | Inhibits Notch signaling | Potential for targeting cancer stem cells |
Wirkmechanismus
Echinomycin exerts its effects by intercalating into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha). This inhibition prevents the transcription of genes involved in glycolysis, angiogenesis, migration, and invasion, which are important for tumor progression and metastasis . This compound’s bis-intercalation mechanism involves inserting its bicyclic aromatic chromophores between the base pairs of DNA, stabilizing the complex through hydrogen bonding and van der Waals interactions .
Vergleich Mit ähnlichen Verbindungen
Echinomycin is unique among quinoxaline antibiotics due to its bis-intercalation mechanism and potent inhibition of hypoxia-inducible factor 1 alpha (HIF1alpha). Similar compounds include:
Quinomycin G: Another quinoxaline antibiotic with similar DNA intercalation properties.
Thiocoraline: A quinomycin antibiotic with potent anticancer activity.
Quinaldopeptin: Another member of the quinoxaline family with DNA-binding properties.
Sandramycin: A quinoxaline antibiotic known for its strong DNA-binding affinity.
Biologische Aktivität
Echinomycin, a novel bifunctional intercalating agent derived from Streptomyces echinatus, has garnered significant attention due to its unique mechanism of action and potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its interactions with DNA, anticancer properties, and implications for treating various malignancies.
This compound primarily exerts its biological effects through bis-intercalation into DNA, specifically targeting CpG sites. This mechanism disrupts DNA replication and transcription processes. Studies reveal that this compound shows a strong preference for binding to consecutive CpG sequences that harbor a single T:T mismatch, enhancing its binding affinity and cytotoxicity against mismatch repair-deficient cell lines .
Structural Insights
Crystallographic analyses indicate that the binding of this compound involves the formation of hydrogen bonds between its alanine residues and guanine bases in the DNA. The structural conformation induced by this compound binding creates a minor groove pocket that facilitates the tight binding of additional this compound molecules .
Anticancer Activity
This compound has demonstrated potent anticancer activity in various preclinical models, particularly against acute myeloid leukemia (AML). In studies involving mice transplanted with relapsed AML cells, this compound treatment resulted in significant reductions in peripheral blood leukemic blasts. Specifically, 40% to 60% of treated mice exhibited long-term survival without signs of leukemia recurrence .
Case Study: this compound in AML Treatment
A notable case study involved the administration of this compound to mice with relapsed AML. Following treatment, a substantial decrease in leukemic blasts was observed, with 40% of the treated cohort remaining healthy for over 250 days compared to 100% mortality in control groups .
Treatment Group | Survival Rate | Leukemic Blast Reduction |
---|---|---|
This compound | 40%-60% | Significant |
Control (Vehicle) | 0% | No reduction |
Clinical Trials and Toxicity
This compound's clinical efficacy has been evaluated in phase II trials involving patients with advanced colorectal cancer. The results indicated modest activity against tumors, with a response rate of approximately 10%. However, notable toxicities included anaphylaxis and thrombocytopenia, which necessitated adjustments in administration protocols .
Summary of Clinical Findings
Parameter | Observation |
---|---|
Response Rate | 10% (3 out of 30 patients) |
Major Toxicities | Anaphylaxis (5 cases), Grade 3 thrombocytopenia |
Recommended Administration | 24-hour infusion with premedication |
Resistance Mechanisms
Research has also identified potential resistance mechanisms to this compound. Studies indicate that certain leukemic clones may develop resistance during treatment, highlighting the need for monitoring and potentially combining this compound with other therapeutic agents to enhance efficacy .
Eigenschaften
CAS-Nummer |
512-64-1 |
---|---|
Molekularformel |
C51H64N12O12S2 |
Molekulargewicht |
1101.3 g/mol |
IUPAC-Name |
N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37?,38-,39-,40?,51?/m0/s1 |
InChI-Schlüssel |
AUJXLBOHYWTPFV-RQLJINDISA-N |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Isomerische SMILES |
C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Kanonische SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
512-64-1 |
Piktogramme |
Acute Toxic; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Bulk: Should be stored at 5 °C or less. |
Löslichkeit |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Echinomycin; Antibiotic A 654I; NSC 13502; NSC 526417; Quinomycin A; SK 302B; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.